Complanatuside

Anti-inflammation Macrophage Nitric oxide inhibition

Complanatuside (rhamnocitrin-3,4′-O-β-D-diglucoside) is a flavonol diglucoside with molecular formula C₂₈H₃₂O₁₆ and molecular weight 624.54 g/mol, originally isolated from the seeds of Astragalus complanatus R. Brown (Semen Astragali Complanati, SAC).

Molecular Formula C28H32O16
Molecular Weight 624.5 g/mol
CAS No. 116183-66-5
Cat. No. B1669303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameComplanatuside
CAS116183-66-5
Synonymscomplanatuside
rhamnocitrin-3,4'-O-diglucoside
Molecular FormulaC28H32O16
Molecular Weight624.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)O
InChIInChI=1S/C28H32O16/c1-39-12-6-13(31)17-14(7-12)41-25(26(20(17)34)44-28-24(38)22(36)19(33)16(9-30)43-28)10-2-4-11(5-3-10)40-27-23(37)21(35)18(32)15(8-29)42-27/h2-7,15-16,18-19,21-24,27-33,35-38H,8-9H2,1H3/t15-,16-,18-,19-,21+,22+,23-,24-,27-,28+/m1/s1
InChIKeyKKPKUPKKMALLKG-QDYVESOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Complanatuside (CAS 116183-66-5): Flavonoid Diglucoside from Astragalus complanatus — Core Identity, Source, and Physicochemical Profile for Research Procurement


Complanatuside (rhamnocitrin-3,4′-O-β-D-diglucoside) is a flavonol diglucoside with molecular formula C₂₈H₃₂O₁₆ and molecular weight 624.54 g/mol, originally isolated from the seeds of Astragalus complanatus R. Brown (Semen Astragali Complanati, SAC) [1]. It is composed of a rhamnocitrin aglycone bearing β-D-glucopyranosyl moieties at both the C-3 and C-4′ positions. Complanatuside is designated as the official quality control marker for A. complanatus in the 2010 edition of the Chinese Pharmacopoeia [1]. Commercially available reference standards typically achieve ≥98% purity by HPLC, with solubility in DMSO of ≥100 mg/mL (160.12 mM) and recommended storage at −20°C for long-term stability [2].

Why Complanatuside Cannot Be Substituted by Other Astragalus complanatus Flavonoids: Structural, Functional, and Regulatory Differentiation


Astragalus complanatus seeds contain a panel of structurally related flavonoid glycosides — including myricomplanoside, neocomplanoside, rhamnocitrin-3-O-β-D-glucoside, astragalin, kaempferol, and ononin — that co-occur with complanatuside [1]. Despite their shared botanical origin, these in-class compounds diverge markedly in glycosylation pattern, aglycone core (rhamnocitrin vs. myricetin vs. kaempferol), and resultant biological activity profile. Critically, a direct comparative study of 11 isolates from commercial ACS demonstrated that complanatuside (compound 11) exhibited the weakest DPPH radical-scavenging activity (0.15 ± 0.28% removal at 100 μg/mL, ED₅₀ > 200 μM) among all tested flavonoid glycosides from the same plant — while compounds 1, 2, 3, and 8 achieved >98% DPPH removal and ED₅₀ values of 14–20 μM, exceeding even vitamin E [2]. This striking intra-class divergence means that substituting complanatuside with a purportedly equivalent ACS flavonoid based solely on shared botanical origin would produce fundamentally different experimental outcomes in anti-inflammatory, antioxidant, or metabolic assays. Moreover, complanatuside is the sole ACS flavonoid designated as an official Pharmacopoeia quality control marker, conferring unique regulatory standing for botanical authentication and batch-to-batch standardization [2].

Complanatuside Quantitative Differentiation Evidence: Head-to-Head, Cross-Study, and Class-Level Comparisons Against Closest Analogs


Anti-Inflammatory Potency in Macrophages: Complanatuside NO Inhibition IC₅₀ vs. Astragalin in RAW 264.7 Cells

Complanatuside inhibits LPS-stimulated nitric oxide (NO) production in RAW 264.7 murine macrophages with an IC₅₀ of 21.2 μM [1]. In contrast, astragalin (kaempferol-3-O-β-D-glucoside) — another flavonoid glycoside found in A. complanatus — exhibits an NO inhibitory IC₅₀ of 363 μg/mL (approximately 809 μM, based on MW 448.38) in the same RAW 264.7 cell model stimulated by LPS [2]. On a molar basis, complanatuside displays approximately 38-fold greater potency than astragalin for NO suppression in macrophages. However, it should be noted that within the ACS flavonoid panel, two other flavonol glycosides (compounds 1 and 3 in the Kuo et al. study) demonstrated more potent anti-NO activity than complanatuside itself, revealing that complanatuside occupies an intermediate position — substantially more potent than kaempferol-based glycosides but less potent than specific myricetin-based glycosides from the same plant [3].

Anti-inflammation Macrophage Nitric oxide inhibition

Protection of Skin Keratinocytes Against Cytokine-Induced Pyroptosis: Quantitative Multi-Endpoint Data in HaCaT Cells

Complanatuside (1–20 μM, non-cytotoxic range) was tested against a triple-cytokine challenge (IFN-γ 80 ng/mL + TNF-α 40 ng/mL + IL-6 20 ng/mL) in human HaCaT keratinocytes. At 20 μM, complanatuside increased cell viability by 28.0% relative to cytokine-treated controls, decreased dead cell count by 27.9%, reduced IL-1β levels by 32.9%, and inhibited ROS production by 29.5% [1]. Mechanistically, complanatuside down-regulated the pyroptosis pathway proteins NLRP3, ASC, and cleaved GSDMD, and dose-dependently suppressed iNOS and COX-2 expression [1]. No peer-reviewed study has reported comparable multi-endpoint keratinocyte protection data for myricomplanoside, neocomplanoside, astragalin, or rhamnocitrin in this specific cytokine-induced pyroptosis model. This represents a functionally unique dataset within the ACS flavonoid class that has not been replicated with any close structural analog.

Dermatology Pyroptosis Keratinocyte protection

Pharmacokinetic Prodrug Profile: Parent-Metabolite Cascade with Defined Tmax, Cmax, and AUC Parameters in Rats

Following oral administration of complanatuside at 72 mg/kg in rats, the parent compound exhibits rapid absorption (Tmax = 1 h) but low systemic exposure (Cmax = 119.15 ng/mL, AUC₀₋ₜ = 143.52 µg/L·h) and undergoes extensive first-pass metabolism via glucuronidation and sulfonation, with 34 metabolites identified in plasma, bile, urine, and feces [1]. In the same study, the two primary deglycosylated metabolites were quantified simultaneously: rhamnocitrin 3-O-β-glucoside (RNG) showed Tmax = 3 h, Cmax = 111.64 ng/mL, AUC₀₋ₜ = 381.73 µg/L·h; and the terminal aglycone rhamnocitrin (RNC) displayed Tmax = 5.3 h, Cmax = 1122.18 ng/mL, AUC₀₋ₜ = 6540.14 µg/L·h [1]. The AUC ratio of rhamnocitrin to complanatuside is approximately 45.6:1, demonstrating that the deglycosylated aglycone is the predominant circulating species and the likely primary effector of in vivo pharmacology. This well-characterized prodrug-to-active-metabolite cascade has not been established for myricomplanoside, neocomplanoside, or other ACS flavonoid diglycosides.

Pharmacokinetics Prodrug metabolism Bioavailability

Regulatory Status as Official Pharmacopoeia Quality Marker: Unique Positioning Among ACS Flavonoids for Botanical Authentication

Complanatuside (complanatoside A) is the sole flavonoid from Astragalus complanatus designated as the official quality control index in the 2010 edition of the Chinese Pharmacopoeia, with a minimum content threshold of 0.06% (w/w) in authenticated Semen Astragali Complanati [1][2]. In a comprehensive survey of 11 commercial ACS samples from Taiwanese markets, complanatuside content ranged from 0.062% to 0.134% in nine authenticated samples (above the 0.06% Pharmacopoeia threshold), while two adulterant samples (identified as A. adsurgens seeds) contained 0% complanatuside, demonstrating 100% specificity for ACS authentication [3]. A validated HPLC-UV method for complanatuside quantification achieved R² = 0.9998 linearity with LOD of 0.019 µg/mL and LOQ of 0.038 µg/mL, with intra-day RSD of 0.80–1.35% and inter-day RSD of 1.18–2.99% [3]. No other ACS flavonoid — including myricomplanoside, neocomplanoside, astragalin, or rhamnocitrin-3-O-β-D-glucoside — holds Pharmacopoeia marker status.

Quality control Pharmacopoeia standard Botanical authentication

Dual Prevention of NAFLD and Hyperlipidemia via AMPK Pathway Activation: In Vivo Evidence in HFD-Fed Mouse Model

Complanatoside A (CA, the primary flavonol glycoside from A. complanatus semen closely related to complanatuside) was evaluated in a high-fat diet (HFD)-fed mouse model of concurrent non-alcoholic fatty liver disease (NAFLD) and hyperlipidemia. CA treatment inhibited hepatic lipid synthesis and promoted fatty acid oxidation through activation of the AMP-activated protein kinase (AMPK) pathway, as confirmed by transcriptomic analysis in vivo and Western blot validation [1]. The AMPK-dependent mechanism was verified using an AMPK inhibitor (Compound C) in a steatogenic hepatocyte model in vitro, which abolished CA's lipid-lowering effect. Molecular docking demonstrated that CA can directly interact with AMPK to regulate downstream lipid-related proteins [1]. Integrated metabolomics analysis in the same HFD model identified 22 potential biomarkers responsive to CA treatment, and CA significantly reduced liver lipid accumulation and lipotoxic liver injury [2]. While direct comparative data against other ACS flavonoids (e.g., myricomplanoside, astragalin) in the same NAFLD/hyperlipidemia model are not yet available, CA is distinguished by having both in vivo efficacy and a fully elucidated molecular mechanism (AMPK pathway) for dual metabolic disease prevention.

NAFLD Hyperlipidemia AMPK pathway

Complanatuside Optimal Research and Industrial Application Scenarios Based on Verified Differential Evidence


In Vitro Skin Inflammation and Pyroptosis Research Using Human Keratinocyte Models

Investigators studying NLRP3 inflammasome-driven pyroptosis in skin epithelial cells should prioritize complanatuside over other ACS flavonoids because it is the only compound in this class with published, quantitative, multi-endpoint protection data in the HaCaT cytokine-challenge model. At non-cytotoxic concentrations (1–20 μM), complanatuside dose-dependently rescues cell viability (up to 28.0%), suppresses IL-1β release (up to 32.9%), reduces ROS (up to 29.5%), and down-regulates NLRP3/ASC/GSDMD pathway proteins, as established by Wang et al. (2022) [1]. This makes complanatuside a validated positive control for pyroptosis inhibition assays in keratinocytes, with a thoroughly characterized concentration-response relationship.

Dual-Target Metabolic Disease Research: NAFLD and Hyperlipidemia In Vivo Models

For preclinical studies targeting the intersection of hepatic steatosis and dyslipidemia, complanatuside/CA provides a mechanistically elucidated AMPK activator with confirmed in vivo efficacy in HFD-fed mice. The dual prevention of NAFLD and hyperlipidemia via AMPK-mediated suppression of lipid synthesis (SREBP-1c, FAS, ACC) and promotion of fatty acid oxidation (CPT-1α, PPARα) is supported by both transcriptomic analysis and pharmacological inhibitor reversal experiments, as demonstrated by Jiang et al. (2025) [2]. This evidence package positions complanatuside/CA as a preferred natural-product probe for AMPK-related metabolic research, where no comparable in vivo dataset exists for myricomplanoside, neocomplanoside, or astragalin.

Quality Control and Botanical Authentication of Astragalus complanatus Raw Materials and Finished Products

Quality control laboratories performing identity testing or adulterant screening of Semen Astragali Complanati should use complanatuside reference standard as the primary analytical marker. The validated HPLC-UV method (R² = 0.9998, LOD 0.019 µg/mL, LOQ 0.038 µg/mL) with the 0.06% Pharmacopoeia threshold [3] enables unambiguous discrimination of authentic ACS from adulterants such as A. adsurgens seeds, which contain 0% complanatuside. No other ACS flavonoid possesses a Pharmacopoeia-mandated content specification, making complanatuside the only regulatorily defensible choice for batch release testing.

Pharmacokinetic and Prodrug Metabolism Studies Requiring Defined Metabolite Cascade Data

For ADME scientists investigating flavonoid glycoside bioavailability or designing prodrug strategies, complanatuside offers a uniquely characterized metabolic cascade. The simultaneous quantification of parent drug and both sequential deglycosylation metabolites (rhamnocitrin 3-O-β-glucoside and rhamnocitrin) with fully reported Tmax, Cmax, and AUC parameters [4] provides a ready-made PK framework for dose-to-exposure modeling. The 45.6-fold AUC amplification from parent to active aglycone metabolite makes complanatuside an instructive model compound for studying glycoside prodrug activation kinetics, with a dataset granularity not published for any related ACS flavonoid.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Complanatuside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.